2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
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Description
The compound is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It’s not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of this compound involves the reaction with phenyl iso-thiocyanate in dry pyridine . Another method involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .
Molecular Structure Analysis
The molecular formula of the compound is C22H19N5O3. The compound contains a pyrano[2,3-d]pyrimidine-2,4-dione scaffold, which is important for interactions with the amino acids present in the NI site of the enzyme .
Chemical Reactions Analysis
The compound has been used in reactions with phenyl iso-thiocyanate in dry pyridine . It has also been used in reactions involving acetic anhydride and pyridine .
Scientific Research Applications
- Research : A study investigated the relationship between the structure and analgesic activity of this compound and its analogs. Researchers synthesized methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its benzene-substituted analogs. They found that modification of the benzene moiety enhanced analgesic properties, especially when a substituent was present in position 7. Salt formation also influenced the molecule’s conformation .
- Research : A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogs were synthesized as potential PARP-1 inhibitors. These compounds were evaluated for their inhibitory activity against PARP-1 and anti-proliferative effects on human cancer cell lines .
- Research : Heteropolyanion-based acidic ionic liquids were employed as efficient catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives. The reaction proceeded in good yields and high purity .
- Research : Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with applications in various fields. These compounds are included in numerous references and patents .
Analgesic Properties
PARP-1 Inhibition
Modified Biginelli Reaction
Heterocyclic Compounds
properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-20(25-14-11-17-7-2-1-3-8-17)16-27-19-10-6-13-26-21(19)22(30)28(23(27)31)15-18-9-4-5-12-24-18/h1-10,12-13H,11,14-16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKXXKJMYCYIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide |
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